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Compound of Interest

Compound Name: 9,9-Dimethylfluoren-2-amine-d7

Cat. No.: B15599859 Get Quote

In-Depth Technical Guide: 9,9-Dimethylfluoren-2-
amine-d7
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,9-Dimethylfluoren-2-amine-d7,

a deuterated analog of 9,9-Dimethylfluoren-2-amine. This document covers its commercial

availability, pricing, physicochemical properties, and detailed methodologies for its application

in a research and development setting.

Introduction
9,9-Dimethylfluoren-2-amine-d7 is a stable isotope-labeled compound that serves as an

invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry.[1][2][3]

The strategic incorporation of seven deuterium atoms provides a distinct mass shift from its

non-deuterated counterpart, making it an ideal internal standard for liquid chromatography-

mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)

applications.[4][5] Its utility is most pronounced in pharmacokinetic studies, metabolic profiling,

and clinical bioanalysis where precise and accurate quantification of the parent compound, 9,9-

Dimethylfluoren-2-amine, or its derivatives is critical. The non-deuterated form, 9,9-

Dimethylfluoren-2-amine, is a key intermediate in the synthesis of materials for organic light-

emitting diodes (OLEDs), advanced polymers, and fluorescent dyes.[6][7]
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Physicochemical Properties
The fundamental properties of 9,9-Dimethylfluoren-2-amine-d7 are summarized in the table

below. These are based on commercially available data for the deuterated compound and its

non-deuterated analog.

Property
Value (9,9-Dimethylfluoren-
2-amine-d7)

Value (9,9-Dimethylfluoren-
2-amine)

Synonyms
2-Amino-9,9-dimethylfluorene-

d7
2-Amino-9,9-dimethylfluorene

CAS Number 1217033-02-1 108714-73-4

Molecular Formula C₁₅H₈D₇N C₁₅H₁₅N

Molecular Weight 216.33 g/mol 209.29 g/mol

Appearance
White to off-white solid

(inferred)

White to slightly pale yellow-

green crystal/powder

Purity Typically ≥98% ≥98%

Solubility

Soluble in organic solvents

such as methanol, DMSO, and

dichloromethane.

Soluble in organic solvents.

Data compiled from multiple supplier and database entries.

Commercial Availability and Pricing
9,9-Dimethylfluoren-2-amine-d7 is available from specialized chemical suppliers. Pricing is

typically provided upon request. The non-deuterated analog is more widely available from a

range of suppliers with public pricing.
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Supplier Product
Catalog
Number

Purity Quantity Price (USD)

MedChemEx

press

9,9-

Dimethylfluor

en-2-amine-

d7

HY-

W019610S1
>98% 1 mg, 5 mg

Request

Quote

MedChemEx

press

9,9-

Dimethylfluor

en-2-amine-

d6

HY-

W019610S
>98% 1 mg, 5 mg

Request

Quote

Sigma-

Aldrich

9,9-Dimethyl-

9H-fluoren-2-

amine

SY3H3D67C

F93
98% 1 g $14.95

5 g $21.85

10 g $27.60

Pricing and availability are subject to change. Please consult the supplier's website for the most

current information.

Synthesis
A plausible synthetic route for 9,9-Dimethylfluoren-2-amine-d7 can be inferred from the

established synthesis of the non-deuterated compound and general deuteration

methodologies. The synthesis of 9,9-dimethylfluorene often starts from fluorene, which is

methylated using a reagent like methyl iodide or dimethyl carbonate in the presence of a base.

[8] The resulting 9,9-dimethylfluorene can then be nitrated to 2-nitro-9,9-dimethylfluorene,

followed by reduction to the desired amine.

A general synthesis for the non-deuterated 2-amino-9,9-dimethylfluorene involves the

hydrogenation of 2-nitro-9,9-dimethylfluorene using a palladium on activated carbon catalyst.[9]

Proposed Synthesis of 9,9-Dimethylfluoren-2-amine-d7:
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A potential strategy for the synthesis of the d7 isotopologue would involve the use of

deuterated precursors. One possible route could involve the deuteration of fluorene at the

aromatic positions prior to methylation and subsequent functionalization. A more direct

approach, if the starting material is available, would be the reduction of a deuterated 2-nitro-

9,9-dimethylfluorene analog. The d7 labeling suggests deuteration on the aromatic rings.

Experimental Protocols
The primary application of 9,9-Dimethylfluoren-2-amine-d7 is as an internal standard in

quantitative bioanalysis. Below is a detailed experimental protocol for its use in an LC-MS/MS

assay for the quantification of an analyte in human plasma.

Objective: To quantify the concentration of a hypothetical drug candidate, "Analyte X," in human

plasma using 9,9-Dimethylfluoren-2-amine-d7 as an internal standard.

Materials:

Human plasma (K2EDTA as anticoagulant)

Analyte X reference standard

9,9-Dimethylfluoren-2-amine-d7 (Internal Standard, IS)

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Formic acid (FA), LC-MS grade

Water, ultra-pure

Protein precipitation plates (96-well)

LC-MS/MS system (e.g., Sciex Triple Quad 6500+ with a Shimadzu Nexera X2 LC system)

Procedure:

Preparation of Stock Solutions:
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Prepare a 1 mg/mL stock solution of Analyte X in DMSO.

Prepare a 1 mg/mL stock solution of 9,9-Dimethylfluoren-2-amine-d7 (IS) in DMSO.

Preparation of Working Solutions:

Prepare a series of working solutions of Analyte X by serial dilution of the stock solution

with 50:50 ACN:Water to create calibration standards.

Prepare a working solution of the IS at a concentration of 100 ng/mL in 50:50 ACN:Water.

Sample Preparation (Protein Precipitation):

To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples)

in a 96-well plate, add 150 µL of the IS working solution (100 ng/mL in ACN).

Vortex the plate for 2 minutes to precipitate proteins.

Centrifuge the plate at 4000 rpm for 10 minutes.

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

Liquid Chromatography (LC) Conditions:

Column: C18, 2.1 x 50 mm, 1.8 µm

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B

and re-equilibrate for 1 minute.

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL
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Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive

Multiple Reaction Monitoring (MRM) transitions:

Analyte X: [M+H]⁺ > fragment ion (to be determined based on analyte structure)

9,9-Dimethylfluoren-2-amine-d7 (IS): m/z 217.3 > fragment ion (e.g., m/z 200.3,

corresponding to loss of a methyl group)

Optimize collision energy and other MS parameters for both analyte and IS.

Data Analysis:

Integrate the peak areas for both the analyte and the IS.

Calculate the peak area ratio (Analyte Area / IS Area).

Construct a calibration curve by plotting the peak area ratio against the concentration of

the calibration standards.

Determine the concentration of Analyte X in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Visualizations
Logical Workflow for Use as an Internal Standard

The following diagram illustrates the typical workflow for using a deuterated internal standard in

a quantitative bioanalytical assay.
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Workflow for Quantitative Analysis Using a Deuterated Internal Standard

Sample Preparation

LC-MS/MS Analysis

Data Processing

Biological Matrix (e.g., Plasma)

Spike with Deuterated
Internal Standard (IS)

Extraction (e.g., Protein Precipitation)

Chromatographic Separation

Mass Spectrometry Detection
(Analyte and IS)

Peak Area Integration

Calculate Peak Area Ratio
(Analyte/IS)

Quantification using
Calibration Curve

Result

Final Concentration

Click to download full resolution via product page

Caption: General workflow for quantitative analysis using a deuterated internal standard.
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Signaling Pathways

There is no direct evidence in the reviewed literature to suggest that 9,9-Dimethylfluoren-2-

amine or its deuterated analog are directly involved in specific biological signaling pathways as

modulators. Their primary utility in a biological context is as a tracer or internal standard for

analytical measurements. The non-deuterated parent compound is a building block for various

functional molecules, and the biological activity of those final products would depend on their

specific structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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